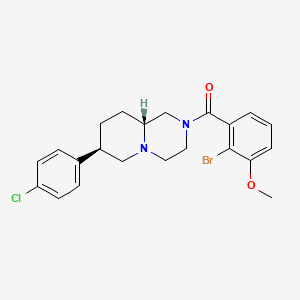

MAGLi 432

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H24BrClN2O2 |

|---|---|

Molecular Weight |

463.8 g/mol |

IUPAC Name |

[(7R,9aR)-7-(4-chlorophenyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]-(2-bromo-3-methoxyphenyl)methanone |

InChI |

InChI=1S/C22H24BrClN2O2/c1-28-20-4-2-3-19(21(20)23)22(27)26-12-11-25-13-16(7-10-18(25)14-26)15-5-8-17(24)9-6-15/h2-6,8-9,16,18H,7,10-14H2,1H3/t16-,18+/m0/s1 |

InChI Key |

BKTASVDLNMGMFP-FUHWJXTLSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1Br)C(=O)N2CCN3C[C@H](CC[C@@H]3C2)C4=CC=C(C=C4)Cl |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)N2CCN3CC(CCC3C2)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

MAGLi 432 mechanism of action in CNS

An In-Depth Technical Guide to the CNS Mechanism of Action of MAGLi 432

Introduction

This compound is a potent, highly selective, and reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the central nervous system (CNS) responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] By inhibiting MAGL, this compound modulates the endocannabinoid system and downstream inflammatory pathways, making it a compound of significant interest for the potential treatment of neurological disorders characterized by chronic inflammation and blood-brain barrier dysfunction, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[2][3][4][5] This document provides a detailed overview of the mechanism of action, quantitative data, and experimental protocols related to this compound's activity in the CNS.

Core Mechanism of Action in the CNS

The primary mechanism of action of this compound in the CNS is the inhibition of the serine hydrolase MAGL.[6] MAGL is the principal enzyme responsible for hydrolyzing the endocannabinoid 2-AG into arachidonic acid (AA) and glycerol.[2][5][6] The inhibition of MAGL by this compound leads to two major downstream effects:

-

Enhancement of Endocannabinoid Signaling : By preventing the degradation of 2-AG, this compound robustly increases the levels of this endocannabinoid in the brain.[1][3][7] Elevated 2-AG levels enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are involved in regulating neurotransmission, inflammation, and pain perception.[6][8]

-

Reduction of Pro-inflammatory Mediators : The hydrolysis of 2-AG by MAGL is a major source of arachidonic acid in the brain.[2][5] AA is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins (e.g., PGE2 and PGD2), through the action of cyclooxygenase (COX) enzymes.[2][5] By reducing the available pool of AA, this compound decreases the production of these pro-inflammatory molecules, thereby exerting anti-inflammatory effects within the CNS.[2][5][7]

Quantitative Data

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Species | IC50 Value | Assay Type |

|---|---|---|---|

| MAGL | Human | 4.2 nM | Enzymatic Assay |

| MAGL | Mouse | 3.1 nM | Enzymatic Assay |

Table 2: In Vivo and In Vitro Experimental Dosing

| Model System | This compound Concentration/Dose | Observed Effect |

|---|---|---|

| Human Neurovascular Unit (NVU) Cells | 0.01-10 µM | Robustly enhances 2-AG levels.[1] |

| Mouse Model of LPS-induced Neuroinflammation | 1 mg/kg (intraperitoneal) | Achieves target occupancy and engagement in the brain.[1][9] |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | 2 mg/kg | Marked increase in 2-AG levels and reduction in arachidonic acid, PGE2, and PGD2 levels in the brain.[7] |

Signaling Pathway Diagram

The following diagram illustrates the central signaling pathway affected by this compound.

Caption: Mechanism of action of this compound in the CNS.

Experimental Protocols

Detailed methodologies for key experiments are described below.

Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity and target occupancy of this compound.

-

Objective : To determine if this compound selectively binds to MAGL over other serine hydrolases in complex biological samples.

-

Protocol :

-

Mouse and human brain lysates are prepared.

-

The lysates are incubated with either a vehicle (DMSO), this compound (e.g., 10 µM), or a known covalent MAGL inhibitor like JZL 184 for comparison.[5]

-

A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-tetramethylrhodamine (FP-TAMRA), is added to the lysates.[1][6] This probe covalently binds to the active site of serine hydrolases.

-

If this compound is bound to MAGL, it will block the binding of the FP-TAMRA probe.

-

The proteins are separated by SDS-PAGE, and the fluorescence of the probe is detected.

-

A reduction in the fluorescent signal corresponding to the molecular weight of MAGL in the this compound-treated sample indicates selective binding and inhibition.[1]

-

In Vivo Mouse Model of LPS-Induced Neuroinflammation

This model is used to evaluate the target engagement and anti-inflammatory effects of this compound in vivo.

-

Objective : To assess the ability of this compound to inhibit MAGL in the brain and reduce inflammatory markers following a systemic inflammatory challenge.

-

Protocol :

-

Male CD-1 mice are randomized into treatment groups (e.g., vehicle + saline, vehicle + LPS, this compound + LPS).[9]

-

Mice are treated for 3 consecutive days with an intraperitoneal (i.p.) injection of either saline or lipopolysaccharide (LPS) (e.g., 1 mg/kg).[9]

-

Thirty minutes after the LPS or saline injection, mice receive an i.p. injection of either vehicle or this compound (e.g., 1 mg/kg).[9]

-

After the treatment period, brain tissue is collected for analysis.

-

Levels of 2-AG, arachidonic acid, and prostaglandins (PGE2, PGD2) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine target engagement and downstream effects.[3][5]

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vivo LPS-induced neuroinflammation model.

Caption: In vivo experimental workflow for this compound.

Summary of Findings and Implications

This compound has demonstrated potent and selective inhibition of MAGL in both in vitro and in vivo settings.[1][5] Its mechanism of action, centered on elevating 2-AG levels and reducing the production of pro-inflammatory prostaglandins, has shown therapeutic potential in preclinical models of neuroinflammation and multiple sclerosis.[7][10] For instance, in the EAE mouse model, this compound treatment led to a less severe disease course, reduced neuroinflammation, and ameliorated synaptic damage.[10] However, in a model of LPS-induced neuroinflammation, while this compound successfully engaged its target in the brain, it did not significantly reduce blood-brain barrier permeability or the production of pro-inflammatory cytokines in the cortex.[1][2][5] These findings suggest that the therapeutic effects of MAGL inhibition may be context-dependent and warrant further investigation into its cell-specific actions within the neurovascular unit.[2][5] The high potency, selectivity, and reversible nature of this compound make it a valuable research tool and a potential therapeutic candidate for neurological diseases with a neuroinflammatory component.

References

- 1. This compound | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 8. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to MAGLi 432: A Novel Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MAGLi 432, a novel, potent, and selective inhibitor of Monoacylglycerol Lipase (MAGL). MAGL is a key serine hydrolase in the central nervous system and peripheral tissues, playing a crucial role in the regulation of the endocannabinoid system.[1][2][3] Inhibition of MAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1][3][4]

Introduction to this compound

This compound is a non-covalent, reversible, and highly selective inhibitor of monoacylglycerol lipase (MAGL).[5][6][7][8] It was developed as a research tool to investigate the therapeutic potential of MAGL inhibition.[6] As a bicyclopiperazine derivative, this compound has been optimized to achieve high exposure in the mouse brain following intraperitoneal administration, making it a valuable tool for in vivo studies.[6] The development of reversible inhibitors like this compound is of significant interest as they may offer better pharmacological control and reduce potential off-target effects compared to covalent inhibitors.[6]

Biochemical Profile of this compound

This compound demonstrates high affinity for both human and mouse MAGL, effectively inhibiting its enzymatic activity at nanomolar concentrations. Its selectivity for MAGL over other serine hydrolases has been established through competitive activity-based protein profiling (ABPP) assays.[5][6]

Table 1: In Vitro Potency of this compound

| Target Enzyme | Species | IC50 Value |

| MAGL | Human | 4.2 nM[5][6][7][8] |

| MAGL | Mouse | 3.1 nM[5][6][7][8] |

Mechanism of Action: Modulation of the Endocannabinoid System

MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2] The hydrolysis of 2-AG by MAGL yields arachidonic acid (AA) and glycerol.[1][2][3] Arachidonic acid is a precursor for the synthesis of pro-inflammatory prostaglandins, such as PGE2 and PGD2, through the action of cyclooxygenase (COX) enzymes.[1][9]

By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation.[6][7] Elevated 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which can have neuroprotective and anti-inflammatory effects.[1] Concurrently, the reduction in arachidonic acid levels leads to a decrease in the production of pro-inflammatory prostaglandins.[1][7][9]

Preclinical Efficacy of this compound

This compound has been characterized in various in vitro and in vivo models, demonstrating its ability to engage the MAGL target and modulate downstream signaling pathways.

In Vitro Studies:

In studies using human neurovascular unit (NVU) cells, which include brain microvascular endothelial cells, pericytes, and astrocytes, this compound demonstrated a dose-dependent inhibition of MAGL activity.[6] This inhibition led to a significant increase in 2-AG levels within these cells.[6][7]

Table 2: In Vitro Effects of this compound on Human NVU Cells

| Cell Type | This compound Concentration | Outcome |

| hCMEC/D3 (Endothelial Cells) | 0.01-10 µM | Dose-dependent inhibition of MAGL activity, robust enhancement of 2-AG levels.[6][7] |

| pHA (Astrocytes) | 0.01-10 µM | Dose-dependent inhibition of MAGL activity, robust enhancement of 2-AG levels.[6][7] |

| pHP (Pericytes) | 0.01-10 µM | Dose-dependent inhibition of MAGL activity, robust enhancement of 2-AG levels.[6][7] |

In Vivo Studies:

In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, this compound was shown to achieve target occupancy and engagement in the brain.[5][6] Administration of this compound led to an accumulation of 2-AG and a reduction in arachidonic acid and PGE2 levels.[7] However, in this specific model, this compound did not ameliorate LPS-induced blood-brain barrier permeability or reduce the production of pro-inflammatory cytokines in the brain.[5][6][9]

More recent studies in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown more promising results.[10][11]

Table 3: In Vivo Effects of this compound in Preclinical Models

| Model | Dosage | Key Findings |

| LPS-Induced Neuroinflammation (Mouse) | 1 mg/kg (i.p.) | Achieved target engagement, increased brain 2-AG, and reduced arachidonic acid and PGE2 levels.[6][7] |

| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | 2 mg/kg/day (i.p.) | Reduced disease severity, increased brain 2-AG, and decreased arachidonic acid, PGE2, and PGD2 levels.[10] Attenuated microglia and astroglia activation.[10][11] Reduced synaptic hyperexcitability.[11] |

Experimental Protocols

5.1 Competitive Activity-Based Protein Profiling (ABPP)

This method is used to assess the selectivity and target occupancy of this compound in complex biological samples like brain lysates.[6]

-

Objective: To determine if this compound selectively inhibits MAGL without affecting other serine hydrolases.

-

Materials:

-

Mouse or human brain lysates.

-

This compound stock solution (in DMSO).

-

Covalent MAGL inhibitor (e.g., JZL 184) as a positive control.

-

DMSO as a vehicle control.

-

Broad-spectrum serine hydrolase activity-based probe (e.g., TAMRA-FP).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies for MAGL and a loading control (e.g., β-actin).

-

-

Procedure:

-

Brain lysates are pre-incubated with either DMSO, this compound (e.g., 10 µM), or JZL 184 for a specified time (e.g., 30 minutes) at 37°C.[6]

-

The activity-based probe (TAMRA-FP) is added to the lysates and incubated to allow for covalent labeling of active serine hydrolases.

-

The reaction is quenched by adding SDS-PAGE loading buffer and boiling the samples.

-

Proteins are separated by SDS-PAGE.

-

The gel is scanned for fluorescence to visualize the labeled serine hydrolases. Inhibition is observed as a decrease in the fluorescence intensity of the band corresponding to MAGL's molecular weight.

-

For target verification, a parallel Western blot is performed to confirm the position of the MAGL protein band.

-

5.2 In Vivo Mouse Model of LPS-Induced Neuroinflammation

This protocol is used to evaluate the anti-inflammatory effects of this compound in vivo.[6]

-

Objective: To assess the ability of this compound to modulate neuroinflammatory markers in the brain following an inflammatory challenge.

-

Animals: Male CD-1 mice.[6]

-

Materials:

-

Lipopolysaccharide (LPS) solution (in NaCl).

-

This compound solution (in vehicle).

-

Vehicle solution.

-

NaCl solution (control).

-

-

Procedure:

-

Mice are randomized into treatment groups (e.g., NaCl + vehicle, LPS + vehicle, LPS + this compound).[6]

-

On consecutive days (e.g., 3 days), mice are administered either NaCl or LPS (e.g., 1 mg/kg, i.p.).[6]

-

30 minutes after each NaCl or LPS injection, mice receive either the vehicle solution or this compound (e.g., 1 mg/kg, i.p.).[6]

-

After the final treatment, animals are euthanized, and brain tissue is collected for analysis.

-

Brain homogenates are analyzed for levels of 2-AG, arachidonic acid, and prostaglandins (PGE2, PGD2) using methods like liquid chromatography-mass spectrometry (LC-MS).

-

Potential Therapeutic Applications

The ability of this compound to modulate the endocannabinoid and eicosanoid signaling pathways suggests its potential for treating various neurological disorders characterized by chronic inflammation and blood-brain barrier dysfunction.[6][7][8][9] Preclinical studies support its further investigation for conditions such as:

-

Multiple Sclerosis (MS): The positive results in the EAE model, including reduced disease severity and neuroinflammation, highlight its potential as a disease-modifying therapy.[10][11]

-

Alzheimer's Disease and Parkinson's Disease: These neurodegenerative diseases have a significant neuroinflammatory component, which could be targeted by MAGL inhibition.[7][8][9]

Conclusion

This compound is a valuable pharmacological tool for studying the roles of MAGL in health and disease. As a potent, selective, and reversible inhibitor, it provides a means to elevate 2-AG levels and reduce the production of pro-inflammatory lipids. While initial studies in an LPS-induced inflammation model showed limited efficacy in reducing cytokine production and blood-brain barrier permeability, more recent findings in a multiple sclerosis model are highly encouraging. These studies demonstrate that this compound can mitigate disease severity and key neuropathological features, supporting the continued development of MAGL inhibitors as a promising therapeutic class for neuroinflammatory and neurodegenerative diseases.

References

- 1. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openaccessgovernment.org [openaccessgovernment.org]

- 5. This compound | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 11. researchgate.net [researchgate.net]

The Impact of MAGLi 432 on 2-Arachidonoylglycerol (2-AG) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potent and selective monoacylglycerol lipase (MAGL) inhibitor, MAGLi 432, and its distinct effect on the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). Monoacylglycerol lipase is the primary enzyme responsible for the degradation of 2-AG in the central nervous system.[1][2] Its inhibition leads to a significant accumulation of 2-AG, which in turn modulates various physiological and pathophysiological processes, including neuroinflammation and pain.[3][4][5][6] This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

Quantitative Effects of this compound on 2-AG Levels

This compound is a non-covalent, reversible inhibitor of both human and mouse MAGL, with IC50 values of 4.2 nM and 3.1 nM, respectively.[7][8] Its high potency and selectivity translate to a robust increase in 2-AG levels in both in vitro and in vivo models. The following tables summarize the quantitative data on the effects of this compound on 2-AG levels from key studies.

In Vitro Studies: Human Neurovascular Unit (NVU) Cells

| Cell Type | This compound Concentration | Duration of Exposure | Fold Increase in 2-AG Levels | Reference |

| hCMEC/D3 (human brain microvascular endothelial cells) | 1 µM | 6 hours | Not explicitly quantified, but described as "robustly enhanced" | [1] |

| pHA (primary human astrocytes) | 1 µM | 6 hours | Not explicitly quantified, but described as "robustly enhanced" | [1] |

| pHP (primary human pericytes) | 1 µM | 6 hours | Not explicitly quantified, but described as "robustly enhanced" | [1] |

In Vivo Studies: Mouse Models

| Animal Model | Treatment | Dosage | Duration | Tissue | Fold Increase in 2-AG Levels | Reference |

| CD-1 Mice (LPS-induced neuroinflammation) | This compound | 1 mg/kg (intraperitoneal) | 3 consecutive days | Brain | ~10-fold increase compared to vehicle controls | [7] |

| EAE (Experimental Autoimmune Encephalomyelitis) Mice | This compound | Not specified | Not specified | Brain | "increase of 2-AG" | [4] |

Signaling Pathway and Mechanism of Action

MAGL is a critical node in the endocannabinoid system, hydrolyzing 2-AG into arachidonic acid (AA) and glycerol.[2] Arachidonic acid is a precursor for the synthesis of prostaglandins, which are pro-inflammatory mediators.[1][6] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation. Elevated 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which can lead to reduced neuroinflammation and other therapeutic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the literature on this compound.

In Vitro Inhibition of MAGL Activity in Human NVU Cells

Objective: To determine the dose-dependent inhibition of MAGL by this compound in human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes (pHA), and primary human pericytes (pHP).

Methodology:

-

Cell Culture: hCMEC/D3 cells, pHA, and pHP are cultured to confluence in T25 flasks. One day prior to the assay, the cells are switched to serum-free media.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in DMSO.

-

Treatment: Cells are exposed to increasing concentrations of this compound (10 nM, 100 nM, 1 µM, and 10 µM) or a DMSO vehicle control for 6 hours.

-

Lysis and Protein Profiling: After treatment, cells are lysed, and the lysates are subjected to activity-based protein profiling (ABPP) and western blotting.

-

Analysis: The signal intensities of active MAGL (from ABPP) and total MAGL protein (from western blot, normalized to a loading control like β-actin) are quantified. The ratio of active MAGL to total MAGL is calculated to determine the extent of inhibition.

In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation

Objective: To evaluate the ability of this compound to inhibit MAGL and modulate 2-AG and arachidonic acid levels in the brains of mice with lipopolysaccharide (LPS)-induced neuroinflammation.

Methodology:

-

Animal Model: Male CD-1 mice are used for this study.

-

Treatment Groups: Mice are randomized into three groups:

-

NaCl + Vehicle

-

LPS + this compound

-

LPS + Vehicle

-

-

Dosing Regimen:

-

On three consecutive days, mice receive an intraperitoneal (i.p.) injection of either NaCl or 1 mg/kg LPS.

-

Thirty minutes after each NaCl or LPS injection, mice are treated with either a vehicle solution or 1 mg/kg this compound (i.p.).

-

-

Tissue Collection: On the third day, brain tissue is collected for analysis.

-

Lipidomics Analysis: Brain levels of 2-AG and arachidonic acid are quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The levels of 2-AG and arachidonic acid are compared between the different treatment groups to assess the in vivo efficacy of this compound.

Conclusion

This compound is a well-characterized MAGL inhibitor that demonstrates a significant and robust effect on increasing 2-AG levels both in vitro and in vivo. The provided data and protocols offer a comprehensive resource for researchers in the fields of endocannabinoid signaling, neuroinflammation, and drug development. The ability of this compound to selectively elevate 2-AG levels underscores its potential as a valuable tool for further elucidating the therapeutic roles of the endocannabinoid system.

References

- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 3. Chronic monoacylglycerol lipase blockade causes functional antagonism of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | MAGL inhibitor | Probechem Biochemicals [probechem.com]

The Role of Monoacylglycerol Lipase (MAGL) Inhibition in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Monoacylglycerol lipase (MAGL) has emerged as a key therapeutic target due to its central role in regulating the endocannabinoid system and pro-inflammatory signaling pathways in the brain. This guide provides an in-depth technical overview of the function of MAGL in neuroinflammation and the therapeutic potential of its inhibition. While this document addresses the user's query on "MAGLi 432," it is important to note that "this compound" appears to be a specific, non-publicly widespread compound identifier. A recent study has characterized a novel, reversible MAGL inhibitor designated as this compound, and relevant findings from this study are included.[1] To provide a comprehensive overview, this guide will focus on the broader, well-established principles of MAGL inhibition, drawing data from extensively studied inhibitors such as JZL184 and KML29.

Introduction to Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in lipid metabolism and signaling within the central nervous system (CNS).[2][3] Its primary function is the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), one of the most abundant endocannabinoids in the brain.[2][4] The hydrolysis of 2-AG by MAGL yields glycerol and arachidonic acid (AA).[5][6][7][8] This enzymatic action is critical because it serves two main purposes: the termination of 2-AG signaling at cannabinoid receptors (CB1 and CB2) and the liberation of AA, a precursor for the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (PGs).[4][5][9][10]

Given this dual function, MAGL is positioned at a critical nexus between anti-inflammatory endocannabinoid signaling and pro-inflammatory prostaglandin pathways.[2][8] Consequently, inhibiting MAGL presents an attractive therapeutic strategy to simultaneously enhance the neuroprotective effects of 2-AG and reduce the production of inflammatory mediators.[2][4][9]

The "Dual Hit" Mechanism of MAGL Inhibition in Neuroinflammation

The therapeutic rationale for targeting MAGL in neuroinflammatory conditions is based on a "dual hit" mechanism that favorably shifts the balance from a pro-inflammatory to an anti-inflammatory state.[9]

-

Enhancement of Endocannabinoid Signaling: By blocking the degradation of 2-AG, MAGL inhibitors lead to a significant elevation of 2-AG levels in the brain.[4][6][7] Increased 2-AG availability enhances its signaling through cannabinoid receptors, primarily CB1 and CB2. Activation of these receptors, particularly CB2 receptors on microglia and other immune cells, is known to exert potent anti-inflammatory effects.[11]

-

Reduction of Pro-Inflammatory Eicosanoids: The hydrolysis of 2-AG by MAGL is a primary source of arachidonic acid in the brain for prostaglandin synthesis.[8] In neuroinflammatory states, elevated MAGL activity can lead to an overproduction of AA, which is then converted by cyclooxygenase (COX) enzymes into pro-inflammatory prostaglandins like PGE2 and PGD2.[1] MAGL inhibitors curtail this process by limiting the availability of the AA precursor pool, thereby reducing prostaglandin-mediated inflammation.[5][8][9]

This dual action makes MAGL inhibitors a promising class of drugs for neurodegenerative and neurological diseases where neuroinflammation is a key pathological feature.[2]

Quantitative Data on the Effects of MAGL Inhibition

The efficacy of MAGL inhibitors in modulating neuroinflammation has been quantified in numerous preclinical studies. The tables below summarize key findings from studies using well-characterized inhibitors like JZL184 and KML29.

Table 1: Effect of MAGL Inhibitors on Endocannabinoid and Metabolite Levels

| Compound | Model | Tissue | Change in 2-AG Level | Change in Arachidonic Acid (AA) Level | Reference |

| JZL184 | LPS-induced inflammation | Frontal Cortex | No significant change | Decreased | [12][13] |

| JZL184 | LPS-induced inflammation | Spleen | Increased | No significant change | [12] |

| Compound 4f | Kainic acid-induced neurodegeneration | Brain | Robustly increased | Decreased | [6][7] |

| KML29 | Healthy mice (oral admin.) | Brain & Spinal Cord | Dose-dependent increase | N/A | [8] |

| MJN110 | Traumatic Brain Injury | Brain | Elevated | Reduced | [5] |

Table 2: Modulation of Pro-Inflammatory Cytokines by MAGL Inhibitors

| Compound | Model | Tissue/Sample | Cytokine | % Reduction vs. Control | Reference |

| JZL184 | LPS-induced inflammation | Frontal Cortex | IL-1β | Significant attenuation | [12][13] |

| JZL184 | LPS-induced inflammation | Frontal Cortex | IL-6 | Significant attenuation | [12][13] |

| JZL184 | LPS-induced inflammation | Frontal Cortex | TNF-α | Significant attenuation | [12][13] |

| JZL184 | LPS-induced inflammation | Plasma | TNF-α | Attenuated | [12] |

| MJN110 | Traumatic Brain Injury | Cortex & Hippocampus | Pro-inflammatory cytokines | Significantly reduced | [5] |

Table 3: Impact of MAGL Inhibition on Glial Cell Activation

| Compound | Model | Marker | Brain Region | Effect | Reference |

| JZL184 | APdE9 mouse model (Alzheimer's) | Iba1 (Microglia) | Hippocampus, Cortex | Significant decrease in expression | [14] |

| MJN110 | Traumatic Brain Injury | Astrocytes & Microglia | Cortex & Hippocampus | Reduced accumulation | [5] |

| Compound 4f | Kainic acid-induced neurodegeneration | Iba1 (Microglia), GFAP (Astrocytes) | Hippocampus | Reduced expression | [6] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of MAGL in neuroinflammation.

MAGL Signaling in Neuroinflammation

The following diagram illustrates the central role of MAGL in balancing endocannabinoid and prostaglandin signaling pathways.

References

- 1. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Novel Monoacylglycerol Lipase Inhibitor MJN110 Suppresses Neuroinflammation, Normalizes Synaptic Composition and Improves Behavioral Performance in the Repetitive Traumatic Brain Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compound 4f, a novel brain-penetrant reversible monoacylglycerol inhibitor, ameliorates neuroinflammation, neuronal cell loss, and cognitive impairment in mice with kainic acid-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocannabinoid control of neuroinflammation in traumatic brain injury by monoacylglycerol lipase in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Monoacylglycerol lipase inhibitor JZL184 reduces neuroinflammatory response in APdE9 mice and in adult mouse glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

MAGLi 432: A Technical Guide for Alzheimer's Disease Research

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2] Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in the pathogenesis of AD.[1] Emerging research has identified Monoacylglycerol Lipase (MAGL) as a promising therapeutic target for AD.[2][3] MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[2][3] Inhibition of MAGL increases 2-AG levels, which in turn can modulate neuroinflammation and neurodegeneration.[2]

MAGLi 432 is a potent, highly selective, and reversible inhibitor of MAGL.[4] It demonstrates high affinity for both human and mouse MAGL enzymes.[4] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 | Human | 4.2 nM | [4] |

| IC50 | Mouse | 3.1 nM | [4] |

| Effective Concentration for complete inhibition in brain lysates | Human & Mouse | 100 nM | [5] |

| Effective Concentration for in vitro cell-based assays | Human | 1 µM | [5] |

Table 2: In Vivo Effects of this compound in a Mouse Model of LPS-Induced Neuroinflammation

| Treatment Group | 2-AG Levels (vs. Vehicle) | Arachidonic Acid Levels | PGE2 Levels | Reference |

| LPS + this compound (1 mg/kg) | ~10-fold increase | Significantly lower | Reduced (not significant vs. LPS) | [4][5] |

| LPS + Vehicle | No significant change | Significantly lower (vs. NaCl) | Increased | [5] |

| NaCl + Vehicle | Baseline | Baseline | Baseline | [5] |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the inhibition of MAGL, which leads to an accumulation of 2-AG. This initiates a cascade of downstream signaling events that are relevant to Alzheimer's disease pathology.

MAGL-Endocannabinoid System Signaling

Inhibition of MAGL by this compound directly increases the concentration of the endocannabinoid 2-AG. 2-AG can then act on cannabinoid receptors (CB1 and CB2), which are expressed on various cell types in the brain, including neurons and microglia. This can lead to reduced neuroinflammation and neurodegeneration.[2]

Caption: this compound inhibits MAGL, increasing 2-AG levels and promoting neuroprotection.

MALT1 and TREM2 Signaling in Microglia

Recent research has highlighted the importance of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) and TREM2 (Triggering receptor expressed on myeloid cells 2) signaling pathways in microglial function and Alzheimer's disease.[6][7][8][9] While this compound's direct effect on these pathways is still under investigation, modulating neuroinflammation through MAGL inhibition could indirectly influence these critical microglial signaling cascades. MALT1 is a key regulator of the NF-κB pathway, which is involved in the inflammatory response of microglia.[8][10][11] TREM2 is a receptor on microglia that is crucial for their survival, phagocytic activity, and response to Aβ plaques.[1][6][12]

Caption: Key microglial signaling pathways relevant to Alzheimer's disease.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments involving this compound.

In Vitro Inhibition of MAGL Activity

This protocol is for determining the in vitro potency of this compound in cell lysates.

-

Cell Culture: Culture human brain microvascular endothelial cells (hCMEC/D3), primary human astrocytes, or pericytes to confluence in T25 flasks.[5] One day prior to the assay, switch to serum-free media.[5]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5]

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or DMSO as a vehicle control for 6 hours.[5][13]

-

Lysate Preparation: Harvest cells and prepare lysates according to standard laboratory procedures.

-

Activity-Based Protein Profiling (ABPP): Assess MAGL activity using a specific ABPP probe for MAGL.

-

Western Blotting: Perform western blotting to determine total MAGL protein levels, using β-actin as a loading control.

-

Data Analysis: Quantify the signal intensities for active MAGL and total MAGL.[13] Normalize the active MAGL signal to the total MAGL/β-actin signal.[13] Calculate IC50 values from the dose-response curve.

In Vivo Mouse Model of LPS-Induced Neuroinflammation

This protocol outlines an in vivo study to assess the effects of this compound on neuroinflammation.

-

Animal Model: Use male CD-1 mice.[5]

-

Treatment Groups: Randomize mice into three groups: NaCl + vehicle, LPS + vehicle, and LPS + this compound.[5]

-

Dosing Regimen: On three consecutive days, administer either NaCl or 1 mg/kg LPS intraperitoneally.[5] Thirty minutes after each NaCl/LPS injection, administer either vehicle or 1 mg/kg this compound intraperitoneally.[4][5]

-

Tissue Collection: Euthanize mice and collect brain tissue for analysis.

-

Biochemical Analysis: Measure levels of 2-AG, arachidonic acid, and prostaglandins (e.g., PGE2) in brain homogenates using liquid chromatography-mass spectrometry (LC-MS).

-

Immunohistochemistry: To assess blood-brain barrier permeability, intravenously inject a 70-kDa FITC-dextran tracer 15 minutes before euthanasia.[5] Stain brain sections with an anti-CD31 antibody to label endothelial cells and DAPI for nuclei.[5]

-

Gene Expression Analysis: Use qRT-PCR to measure the expression of pro-inflammatory cytokine genes (e.g., IL-6, IL-1β, TNF) in brain tissue.[5]

Experimental Workflow for Assessing Neuroinflammation

The following diagram illustrates a typical workflow for investigating the anti-neuroinflammatory effects of this compound.

Caption: A typical experimental workflow for studying this compound.

References

- 1. TREM2 and sTREM2 in Alzheimer’s disease: from mechanisms to therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoacylglycerol lipase is a new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoacylglycerol lipase contributes to pathogenesis of Alzheimer's disease [dspace.mit.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | TREM2 in Alzheimer’s Disease: Microglial Survival and Energy Metabolism [frontiersin.org]

- 7. The role of TREM2 in Alzheimer’s disease: from the perspective of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of MALT1 Alleviates Spinal Ischemia/Reperfusion Injury-Induced Neuroinflammation by Modulating Glial Endoplasmic Reticulum Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of MALT1 May Improve Functional Recovery and Attenuate Microglia M1 Polarization-Mediated Neuroinflammation During Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of MALT1 Decreases Neuroinflammation and Pathogenicity of Virulent Rabies Virus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering TREM2’s role in Alzheimer’s disease. | Revvity [revvity.com]

- 13. researchgate.net [researchgate.net]

The Role of MAGL Inhibition in a Mouse Model of Multiple Sclerosis: A Technical Overview of MAGLi 432

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of MAGLi 432, a reversible inhibitor of monoacylglycerol lipase (MAGL), in a preclinical mouse model of multiple sclerosis. The content herein summarizes the key findings, experimental designs, and underlying mechanisms of action based on published research, offering a core resource for professionals in neuroinflammation and drug development.

Executive Summary

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by neuroinflammation, demyelination, and axonal damage. The endocannabinoid system is a key regulator of inflammation, and enhancing its activity is a promising therapeutic strategy. Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL elevates 2-AG levels, which in turn activates cannabinoid receptors and reduces the production of pro-inflammatory arachidonic acid and prostaglandins.[1][2]

Recent studies on the reversible MAGL inhibitor, This compound , in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS have demonstrated significant therapeutic effects.[1][2] Prophylactic treatment with this compound was shown to reduce disease severity, mitigate motor deficits, and suppress key markers of neuroinflammation within the CNS.[1] These findings underscore the potential of MAGL inhibition as a disease-modifying strategy for MS.

Core Mechanism of Action: MAGL Inhibition

MAGL plays a critical role at the intersection of endocannabinoid signaling and inflammatory lipid metabolism. Its inhibition by this compound initiates a dual anti-inflammatory cascade.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the study of this compound in the EAE mouse model.[1] While the precise numerical data from the primary study by Guadalupi, L. et al. (2024) are not publicly available, the tables reflect the described effects.

Table 1: Clinical Outcomes

| Metric | Vehicle Control Group | This compound (2 mg/kg/day) Group |

|---|---|---|

| Peak EAE Clinical Score | Standard EAE Progression | Significantly Reduced Disease Severity |

| Time to Onset | Typical (Approx. 9-14 days) | No significant change reported |

| Grip Strength (Day 14) | Deficits consistent with EAE | Significantly Improved Performance |

| Body Weight | No significant difference | No significant difference |

Table 2: CNS Biochemical Markers

| Analyte (Brain Tissue) | Vehicle Control Group | This compound (2 mg/kg/day) Group |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | Baseline Levels | Marked Increase |

| Arachidonic Acid (AA) | Baseline Levels | Significant Reduction |

| Prostaglandin D2 (PGD2) | Baseline Levels | Significant Reduction |

| Prostaglandin E2 (PGE2) | Baseline Levels | Significant Reduction |

| Anandamide (AEA) | Baseline Levels | No significant change |

Table 3: CNS Cellular Markers

| Metric (Striatum) | Vehicle Control Group | This compound (2 mg/kg/day) Group |

|---|---|---|

| Microglia/Macrophage Density (Iba1+) | Increased (Activated Morphology) | Significant Reduction (Less Ramified) |

| Astroglia Activation (GFAP+) | Increased | Attenuated Activation |

| Infiltrating CD45+ Cells | Increased Infiltration | Significant Reduction |

| Infiltrating CD3+ (T-Cells) | Increased Infiltration | Significant Reduction |

Experimental Protocols & Workflow

The following protocols are based on standardized and widely published methods for EAE induction and analysis, consistent with the described study on this compound.[1]

Experimental Workflow

EAE Induction in C57/BL6 Mice (Chronic Model)

-

Animals: Female C57/BL6 mice, 8-10 weeks old.

-

Immunization (Day 0):

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Administer a 100-200 µL subcutaneous injection of the emulsion at two sites on the dorsal flank.

-

Administer 100-200 ng of Pertussis Toxin (PTX) in PBS via intraperitoneal (i.p.) injection.

-

-

PTX Boost (Day 2):

-

Administer a second i.p. injection of 100-200 ng of PTX.

-

-

Drug Administration:

-

As per the study, daily i.p. injections of this compound (2 mg/kg) or vehicle were initiated on Day 0 and continued until the experiment's endpoint (Day 24).[1]

-

Clinical Scoring of EAE

Mice are monitored daily for clinical signs of disease and scored on a standardized 0-5 scale.

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or wobbly gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state or death.

Immunofluorescence Analysis

-

Tissue Processing: Mice are euthanized and transcardially perfused with PBS followed by 4% paraformaldehyde (PFA). The brain and spinal cord are dissected and post-fixed in PFA.

-

Sectioning: Tissues are cryoprotected in sucrose solution and sectioned on a cryostat.

-

Staining:

-

Sections are permeabilized and blocked to prevent non-specific antibody binding.

-

Incubate with primary antibodies overnight (e.g., rabbit anti-Iba1 for microglia, mouse anti-GFAP for astrocytes).

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Mount with a DAPI-containing medium to visualize cell nuclei.

-

-

Imaging and Quantification: Images are captured using a confocal microscope. Cell density (e.g., Iba1-positive cells per mm²) is quantified using image analysis software.

Flow Cytometry for CNS Infiltrating Cells

-

Cell Isolation: Brains are dissected and mechanically dissociated. A Percoll gradient centrifugation is used to isolate mononuclear cells.

-

Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD45, CD3).

-

Analysis: Samples are run on a flow cytometer. The data is analyzed to quantify the percentage and absolute number of different immune cell populations (e.g., CD45⁺CD3⁺ T-cells) that have infiltrated the CNS.

Conclusion for Drug Development

The preclinical data for this compound are promising, demonstrating a significant reduction in the clinical and pathological features of EAE.[1] The dual mechanism of enhancing neuroprotective endocannabinoid signaling while simultaneously reducing the production of pro-inflammatory prostaglandins positions MAGL as a compelling therapeutic target for multiple sclerosis.[1][2] The reversible nature of this compound may also offer a favorable safety profile compared to irreversible inhibitors. Further investigation is warranted to explore the efficacy of this compound in chronic and relapsing-remitting models of EAE and to fully elucidate its long-term effects on CNS function.

References

- 1. Novel MAGL inhibitor exerts neuroprotection in multiple sclerosis models | BioWorld [bioworld.com]

- 2. The monoacylglycerol lipase inhibitor JZL184 attenuates LPS-induced increases in cytokine expression in the rat frontal cortex and plasma: differential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

MAGLi 432: A Comprehensive Technical Guide to its Selectivity for Monoacylglycerol Lipase (MAGL) over Fatty Acid Amide Hydrolase (FAAH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MAGLi 432, a potent and reversible inhibitor of monoacylglycerol lipase (MAGL). A key focus of this document is the compound's remarkable selectivity for MAGL over fatty acid amide hydrolase (FAAH), a closely related enzyme in the endocannabinoid system. This high selectivity is a critical attribute for a therapeutic candidate, minimizing off-target effects and enhancing the potential for a favorable safety profile.

Executive Summary

This compound is a non-covalent inhibitor that demonstrates high affinity for the active site of both human and mouse MAGL, with IC50 values in the low nanomolar range.[1][2] Extensive in vitro and in vivo studies have confirmed its ability to effectively and selectively block MAGL activity. This inhibition leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) and a subsequent reduction in arachidonic acid and pro-inflammatory prostaglandins.[1][2] Crucially, this compound shows a pronounced selectivity for MAGL over other serine hydrolases, including FAAH. This is evidenced by competitive activity-based protein profiling (ABPP) and the lack of modulation of anandamide (AEA), the primary substrate of FAAH, in in vivo models.[1]

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound against MAGL has been quantified through enzymatic assays and competitive ABPP. While a direct IC50 value for FAAH is not prominently reported in the literature, the selectivity is strongly inferred from the absence of FAAH-mediated substrate modulation.

| Target Enzyme | Species | Assay Type | IC50 Value | Reference |

| MAGL | Human | Enzymatic Assay | 4.2 nM | [1][2] |

| MAGL | Mouse | Enzymatic Assay | 3.1 nM | [1][2] |

| MAGL | Human (in vitro) | Competitive ABPP | < 10 nM | [1] |

| MAGL | Mouse (brain lysates) | Competitive ABPP | 1-10 nM | [1] |

| FAAH | Not Reported | - | > 10,000 nM (inferred) | [1] |

Table 1: Inhibitory Potency of this compound against MAGL.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for MAGL Selectivity

This protocol is adapted from studies investigating the selectivity of this compound.[1]

Objective: To assess the selectivity of this compound for MAGL over other serine hydrolases in a complex biological sample (e.g., brain lysates).

Materials:

-

Human or mouse brain lysates

-

This compound

-

DMSO (vehicle control)

-

Broad-spectrum serine hydrolase probe (e.g., TAMRA-FP)

-

MAGL-specific fluorescent probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Lysate Preparation: Prepare brain lysates according to standard laboratory protocols.

-

Inhibitor Incubation: Aliquots of the brain lysate are pre-incubated with either DMSO (vehicle control) or varying concentrations of this compound for a specified time (e.g., 25 minutes) at room temperature.

-

Probe Labeling: Following pre-incubation, the lysates are treated with a fluorescently tagged activity-based probe (e.g., TAMRA-FP or a MAGL-specific probe) and incubated for a further period (e.g., 30 minutes). This probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.

-

SDS-PAGE: The labeling reaction is quenched, and the proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorescence Scanning: The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases.

-

Analysis: A reduction in the fluorescence intensity of the band corresponding to MAGL in the this compound-treated lanes compared to the DMSO control indicates inhibition. The absence of a significant change in the intensity of other bands indicates selectivity.

In Vitro FAAH Inhibition Assay (Fluorometric)

This is a generalized protocol for determining the IC50 of a test compound against FAAH, which would be used to formally quantify the selectivity of this compound.

Objective: To determine the concentration of this compound required to inhibit 50% of FAAH activity.

Materials:

-

Recombinant human FAAH

-

FAAH assay buffer

-

FAAH substrate (e.g., a fluorogenic substrate that releases a fluorescent product upon hydrolysis)

-

This compound at various concentrations

-

DMSO (vehicle control)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO.

-

Assay Reaction: In a 96-well plate, combine the FAAH assay buffer, recombinant FAAH enzyme, and either DMSO or a specific concentration of this compound.

-

Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the FAAH substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the FAAH activity.

-

Data Analysis: Plot the rate of reaction against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Caption: Endocannabinoid signaling at the synapse.

Caption: Workflow for selectivity assessment.

References

MAGLi 432: A Technical Guide to a Potent and Selective Monoacylglycerol Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MAGLi 432, a novel, potent, and selective inhibitor of monoacylglycerol lipase (MAGL). The information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of neuroscience and inflammation.

Chemical Identity and Properties

This compound is a non-covalent, reversible inhibitor of MAGL. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (2-bromo-3-methoxyphenyl)((7R,9aR)-7-(4-chlorophenyl)octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)methanone |

| CAS Number | 2361576-42-1[1] |

| Molecular Formula | C₂₂H₂₄BrClN₂O₂[1][2] |

| Molecular Weight | 463.80 g/mol [1][2] |

| SMILES String | COc1cccc(c1Br)C(=O)N2CC[C@H]3N(C2)CCC[C@H]3c4ccc(Cl)cc4 |

| Appearance | Solid[1] |

| Solubility | 10 mM in DMSO[1] |

| Purity | >98% (HPLC)[1] |

Mechanism of Action and Signaling Pathway

This compound is a highly selective and potent inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[1][3] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[4] By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to its accumulation.[1][5]

The elevated levels of 2-AG can then modulate cannabinoid receptors (CB1 and CB2), producing various physiological effects. Furthermore, the reduction in arachidonic acid levels limits the substrate available for cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins such as PGE₂.[3][4] this compound binds non-covalently to the active site of both human and mouse MAGL.[6]

Biological Activity and Potency

This compound demonstrates high potency and selectivity for MAGL in both human and mouse species.

| Parameter | Species | Value | Assay Type |

| IC₅₀ | Human | 4.2 nM[1][3][6] | Enzymatic Assay |

| IC₅₀ | Mouse | 3.1 nM[1][3] | Enzymatic Assay |

| IC₅₀ | Human | 1-10 nM[6] | Competitive ABPP |

| IC₅₀ | Mouse | 1-10 nM[6] | Competitive ABPP |

ABPP: Activity-Based Protein Profiling

In cellular assays, this compound effectively inhibits MAGL activity and leads to a significant increase in 2-AG levels in human neurovascular unit (NVU) cells, including brain microvascular endothelial cells (BMECs), astrocytes, and pericytes.[1][3][6]

In Vivo Efficacy

In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, intraperitoneal administration of this compound (1 mg/kg) resulted in target engagement in the brain, leading to a reduction in arachidonic acid and prostaglandin E₂ (PGE₂) levels.[3] However, in this specific model, this compound did not ameliorate LPS-induced blood-brain barrier permeability or reduce the expression of pro-inflammatory cytokines in the cortex.[3][4]

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) in Brain Lysates

This protocol is a general representation based on published studies.

Methodology:

-

Brain Lysate Preparation: Human or mouse brain tissue is homogenized in a suitable buffer (e.g., Tris-buffered saline) and centrifuged to obtain a cleared lysate. Protein concentration is determined using a standard assay (e.g., BCA).

-

Inhibitor Incubation: Aliquots of the brain lysate are incubated with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for a specified time at 37°C.[6]

-

Probe Labeling: A fluorescently tagged, MAGL-specific activity-based probe is added to the lysates and incubated to label active MAGL enzymes that have not been inhibited by this compound.

-

SDS-PAGE and Imaging: The reaction is quenched, and the proteins are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the labeled MAGL.

-

Data Analysis: The fluorescence intensity of the MAGL band is quantified and normalized to a loading control (e.g., Coomassie staining or β-actin western blot). The IC₅₀ value is calculated by plotting the percentage of MAGL inhibition against the logarithm of the this compound concentration.

In Vivo LPS-Induced Neuroinflammation Model

Animal Model: Male CD-1 mice are used for this model.[6]

Treatment Groups:

-

Control: 0.9% NaCl + Vehicle (1:1:8 mixture of DMSO, polysorbate 80, and 0.9% NaCl)[6]

-

LPS + this compound: 1 mg/kg LPS + 1 mg/kg or 2 mg/kg this compound[3][6]

-

LPS + Vehicle: 1 mg/kg LPS + Vehicle[6]

Procedure:

-

Mice are intraperitoneally (i.p.) injected with either 0.9% NaCl or 1 mg/kg LPS.[6]

-

After 30 minutes, the mice are injected i.p. with either the vehicle solution or this compound.[6]

-

This injection schedule is repeated for three consecutive days.[3][6]

-

Following the final treatment, brain tissue and plasma can be collected for analysis of endocannabinoid levels, arachidonic acid, prostaglandins, cytokine expression, and blood-brain barrier permeability.

Crystallization of human MAGL in complex with this compound

Protein: Human MAGL (residues 1–303) with mutations Lys36Ala, Leu169Ser, and Leu176Ser is used.[6]

Procedure:

-

The protein is concentrated to 10.8 mg/mL.[6]

-

Crystallization is performed using the sitting drop vapor diffusion method at 21°C.[6]

-

The crystallization solution contains 0.1 M MES pH 6.5, 10% PEG MME5K, and 12% isopropanol.[6]

-

Crystals appear within 2 days and are then soaked for 16 hours in the crystallization solution supplemented with 10 mM this compound.[6]

-

The structure is determined by molecular replacement. The coordinates for the complex have been deposited in the Protein Data Bank under accession number PDB7ZPG.[6]

Potential Applications

The ability of this compound to modulate the endocannabinoid system and reduce the production of pro-inflammatory mediators suggests its potential therapeutic utility in a range of disorders. Research indicates that it may be a valuable tool for studying and potentially treating chronic inflammation, blood-brain barrier dysfunction, and neurological disorders such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.[3][4]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of MAGL. Its non-covalent and reversible mechanism of action makes it a valuable research tool for investigating the role of the endocannabinoid system in health and disease. The detailed information and protocols provided in this guide are intended to support further research and development efforts in this promising area of pharmacology.

References

- 1. This compound | MAGL inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound|2361575-20-2|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MAGLi 432 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MAGLi 432, a potent and selective monoacylglycerol lipase (MAGL) inhibitor, in various mouse models. The following sections detail the mechanism of action, dosage recommendations, and experimental procedures for neuroinflammation and neurodegenerative disease models.

Introduction to this compound

This compound is a non-covalent, reversible, and highly selective inhibitor of monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. By inhibiting MAGL, this compound increases the levels of 2-AG, which in turn modulates downstream signaling pathways involved in inflammation and neurotransmission. This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in various pathological conditions.

Mechanism of Action

Monoacylglycerol lipase hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[1] Arachidonic acid is a precursor for the synthesis of prostaglandins (PGs), which are pro-inflammatory mediators.[2][3] By blocking MAGL, this compound leads to an accumulation of 2-AG and a reduction in the production of AA and subsequent pro-inflammatory prostaglandins like PGE2 and PGD2.[4] The elevated 2-AG levels can then activate cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including anti-inflammatory and neuroprotective responses.

Signaling Pathway of MAGL Inhibition by this compound

Caption: MAGL inhibition by this compound increases 2-AG and reduces pro-inflammatory prostaglandins.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo parameters of this compound based on available literature.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (MAGL) | Human | 4.2 nM | [2][5] |

| IC₅₀ (MAGL) | Mouse | 3.1 nM | [2][5] |

| In vitro effective concentration (complete MAGL inhibition in brain lysates) | Human & Mouse | 100 nM | [2] |

| In vitro effective concentration (MAGL inhibition in human neurovascular unit cells) | Human | 1 µM | [2][5] |

Table 2: In Vivo Dosage and Administration of this compound in Mouse Models

| Mouse Model | Strain | Dosage | Administration Route | Dosing Regimen | Reference |

| LPS-Induced Neuroinflammation | CD-1 | 1 mg/kg or 2 mg/kg | Intraperitoneal (i.p.) | Daily for 3 consecutive days | [2] |

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 2 mg/kg | Intraperitoneal (i.p.) | Daily | [4] |

Note: Pharmacokinetic parameters such as Cmax, t1/2, and AUC for this compound in mice are not yet publicly available. Similarly, detailed toxicology studies have not been published. Researchers should perform initial dose-finding and safety studies for their specific mouse models and experimental conditions.

Experimental Protocols

LPS-Induced Neuroinflammation Model

This model is used to study acute neuroinflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory cascade.

Caption: Workflow for the LPS-induced neuroinflammation model with this compound treatment.

-

This compound

-

Lipopolysaccharide (LPS) from Escherichia coli O111:B4

-

Dimethyl sulfoxide (DMSO)

-

Polysorbate 80 (Tween 80)

-

0.9% (w/v) Sodium Chloride (NaCl) solution, sterile

-

Male CD-1 mice

-

Sterile syringes and needles (25-27 gauge)

-

Preparation of this compound Solution:

-

Prepare a vehicle solution consisting of a 1:1:8 mixture of DMSO, Polysorbate 80, and 0.9% NaCl.[2]

-

Dissolve this compound in the vehicle solution to the desired final concentration (e.g., for a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 0.25 mg/mL).

-

-

Preparation of LPS Solution:

-

Dissolve LPS in sterile 0.9% NaCl to a final concentration of 0.1 mg/mL (for a 1 mg/kg dose with an injection volume of 10 µL/g body weight).

-

-

Animal Dosing:

-

Randomly assign male CD-1 mice to treatment groups (e.g., NaCl + Vehicle, LPS + Vehicle, LPS + this compound).

-

On three consecutive days, administer either 0.9% NaCl or LPS (1 mg/kg) via intraperitoneal (i.p.) injection.[2]

-

Thirty minutes after each NaCl or LPS injection, administer the corresponding vehicle or this compound solution (1 or 2 mg/kg) via i.p. injection.[2]

-

-

Tissue Collection:

-

Four hours after the final treatment on day three, euthanize the mice.[2]

-

Collect brain and blood samples for subsequent analysis (e.g., Western blot, ELISA, mass spectrometry).

-

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation, demyelination, and axonal damage in the central nervous system.

Caption: General workflow for EAE induction and treatment with this compound.

-

This compound

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

Vehicle solution (as described for the LPS model)

-

Female C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles

-

EAE Induction:

-

On day 0, immunize female C57BL/6 mice subcutaneously with an emulsion of MOG35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin via i.p. injection.

-

-

Clinical Scoring:

-

Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 5 = moribund).

-

-

This compound Treatment:

-

Prepare the this compound solution as described for the LPS model.

-

Initiate daily i.p. injections of this compound (2 mg/kg) or vehicle.[4] The start of treatment can be prophylactic (starting at or before immunization) or therapeutic (starting at the onset of clinical signs).

-

-

Endpoint and Analysis:

-

Collect brain and spinal cord tissue for histological analysis (e.g., inflammation, demyelination) and biochemical assays.

Alzheimer's and Parkinson's Disease Models (Exploratory)

While specific studies using this compound in Alzheimer's and Parkinson's disease mouse models are not yet published, research with other MAGL inhibitors suggests potential therapeutic benefits.[6] Researchers interested in exploring this compound in these models can consider the following as starting points, with the caveat that dose-response and efficacy studies will be necessary.

-

Alzheimer's Disease Models (e.g., 5XFAD, APP/PS1): Based on studies with other MAGL inhibitors, a dosage of 5-10 mg/kg administered via i.p. injection or oral gavage several times a week could be a starting point for investigation.[7]

-

Parkinson's Disease Models (e.g., MPTP, 6-OHDA): Similar to Alzheimer's models, a starting dose in the range of 5-10 mg/kg administered via i.p. injection could be explored.

Important Considerations:

-

The optimal dosage and administration schedule for this compound may vary depending on the specific mouse model, strain, age, and sex of the animals.

-

It is crucial to include appropriate vehicle control groups in all experiments.

-

As with any new compound, it is recommended to perform preliminary safety and tolerability studies.

Conclusion

This compound is a powerful research tool for investigating the role of the endocannabinoid system in mouse models of neurological diseases. The protocols provided here for neuroinflammation and EAE models offer a solid foundation for in vivo studies. Further research is needed to establish optimal dosing and therapeutic efficacy in other neurodegenerative disease models.

References

- 1. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 2. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature | PLOS One [journals.plos.org]

- 6. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of MAGL Inhibitor 432 in Primary Astrocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoacylglycerol lipase (MAGL) is a key enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical retrograde messenger in the central nervous system.[1][2][3] In addition to its well-established role in neurons, MAGL is also expressed in astrocytes, where it plays a crucial role in regulating 2-AG signaling, neuroinflammation, and synaptic plasticity.[1][2][4] Pharmacological inhibition of MAGL in astrocytes presents a promising therapeutic strategy for various neurological disorders by augmenting 2-AG signaling. These application notes provide detailed protocols and supporting data for the use of MAGL inhibitor 432 (MAGLi 432) in primary astrocyte cultures.

Mechanism of Action

This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL). By blocking MAGL activity in astrocytes, this compound prevents the hydrolysis of 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[2] This leads to an accumulation of 2-AG, which can then act on cannabinoid receptors (CB1 and CB2) and other downstream targets, such as peroxisome proliferator-activated receptor-gamma (PPARγ), to modulate various cellular processes.[4][5] The inhibition of 2-AG degradation in astrocytes has been shown to reduce neuroinflammation and protect against neuronal damage.[4]

Data Presentation

The following tables summarize the expected quantitative effects of MAGL inhibition in astrocytes, based on studies using genetic deletion of MAGL in astrocytes (MAGL-AKO mice), which mimics the effects of a potent MAGL inhibitor.

Table 1: Effect of Astrocytic MAGL Inhibition on 2-AG Metabolism

| Parameter | Control (Wild-Type Astrocytes) | MAGL Inhibition (MAGL-AKO Astrocytes) | Percent Change | Reference |

| Brain 2-AG Hydrolytic Activity | ~100% | ~40% decrease | ↓ 60% | [2] |

| Brain 2-AG Levels | Baseline | ~3-fold increase | ↑ 200% | [2] |

Table 2: Functional Consequences of Astrocytic MAGL Inhibition on Synaptic Plasticity

| Parameter | Control (Wild-Type) | MAGL Inhibition (MAGL-AKO) | Effect | Reference |

| Depolarization-induced Suppression of Inhibition (DSI) in Hippocampus (τ, time constant) | ~15 s | ~25 s | Prolonged DSI | [2][6] |

Experimental Protocols

Protocol 1: Preparation of Primary Astrocyte Cultures

This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices. It is crucial to obtain a high-purity astrocyte culture for specific downstream applications.

Materials:

-

Neonatal mice (P0-P3)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

DNase I

-

Poly-D-lysine coated flasks and plates

-

Cell strainer (70 µm)

Procedure:

-

Euthanize neonatal mice according to approved institutional animal care protocols.

-

Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Remove meninges and mince the tissue.

-

Digest the tissue with trypsin and DNase I at 37°C.

-

Inactivate trypsin with DMEM containing 10% FBS.

-

Gently dissociate the tissue by trituration.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells onto poly-D-lysine coated flasks.

-

Change the medium every 2-3 days.

-

After 7-10 days, when the culture is confluent, shake the flasks overnight to remove microglia and oligodendrocytes.[7]

-

For highly pure astrocyte cultures, consider treating with a CSF-1R inhibitor like PLX-3397 to eliminate remaining microglia.[8][9]

-

Re-plate the astrocytes for experiments. Purity can be assessed by immunostaining for the astrocyte marker GFAP.[10]

Protocol 2: Treatment of Primary Astrocytes with this compound

This protocol provides a general guideline for treating primary astrocyte cultures with a MAGL inhibitor. Optimal concentrations and incubation times should be determined empirically for each specific experiment.

Materials:

-

Primary astrocyte cultures (from Protocol 1)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Culture medium

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. A concentration range of 100 nM to 10 µM is a reasonable starting point for many MAGL inhibitors.

-

Remove the existing medium from the astrocyte cultures and wash once with PBS.

-

Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, the cells can be harvested for downstream analysis, such as Western blotting for MAGL activity, ELISA for prostaglandin levels, or qPCR for inflammatory gene expression.